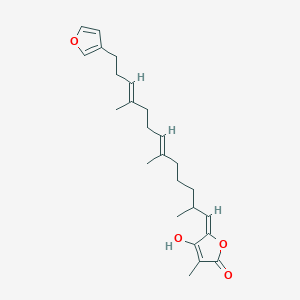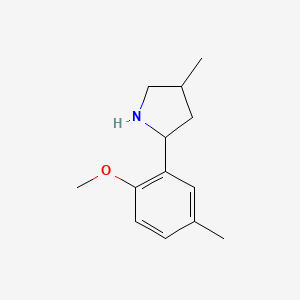
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyanoethyl group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with acrylonitrile. One common method involves the catalytic hydrogenation of a precursor compound using 10% palladium on carbon (Pd/C) and hydrogen gas (H2). This reaction yields an intermediate, which is then reacted with acrylonitrile to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reaction parameters is crucial to ensure high purity and consistency in the final product.
化学反応の分析
Types of Reactions
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxylamines through Cope elimination reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: The major product formed is N-hydroxylamine.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the cyanoethyl group with the nucleophile.
科学的研究の応用
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used. The exact pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
Similar Compounds
L-Proline, 1-(2-cyanoethyl)-, methyl ester: This compound is structurally similar and shares some chemical properties with (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate.
2-(Cyanoethyl)-2-azanorbornane: Another related compound that undergoes similar oxidation and rearrangement reactions.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyanoethyl group and a methyl ester functional group
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
methyl (2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)8-4-2-6-11(8)7-3-5-10/h8H,2-4,6-7H2,1H3/t8-/m0/s1 |
InChIキー |
GQYOEHUBVUFLPY-QMMMGPOBSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1CCC#N |
正規SMILES |
COC(=O)C1CCCN1CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


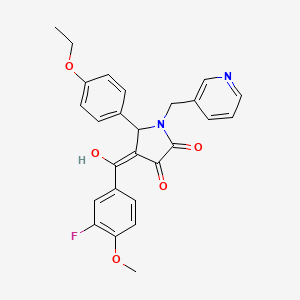

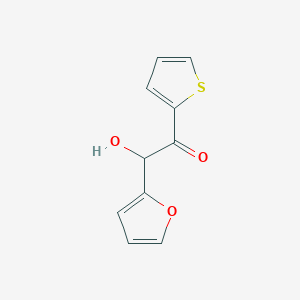


![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
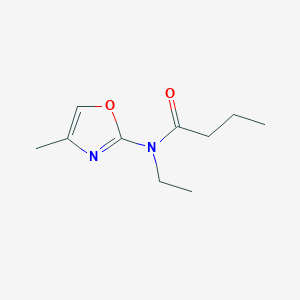
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)

![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
